molecular formula C12H13NO5 B12605537 (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one

(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one

Cat. No.: B12605537
M. Wt: 251.23 g/mol
InChI Key: DMEORQYAOFVUQE-VAWYXSNFSA-N
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Description

(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one is an organic compound known for its unique chemical structure and potential applications in various fields. This compound features a nitroso group, a hydroxy group, and a dimethoxyphenyl group, making it a subject of interest in synthetic organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with nitromethane under basic conditions to form the corresponding nitroalkene. This intermediate is then subjected to reduction and subsequent nitrosation to yield the final product. The reaction conditions often involve the use of solvents like ethanol or dichloromethane and catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitroso group can be reduced to an amine using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of a diketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new organic compounds.

Biology

The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are of significant interest. Researchers are exploring its effects on various biological pathways and its potential as a lead compound for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for developing new treatments for inflammatory diseases and infections.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical properties make it suitable for applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to its observed biological effects. The hydroxy and methoxy groups may also contribute to its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-(3,4-dimethoxyphenyl)but-3-en-2-ol: Known for its anti-inflammatory properties.

    (E)-3-(3,4-dimethoxyphenyl)acrylate: Used in cosmetics and pharmaceuticals for its sun protection factor.

Uniqueness

(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one stands out due to its combination of functional groups, which confer unique chemical reactivity and biological activity. Its nitroso group, in particular, allows for specific interactions with biological targets that are not commonly observed with similar compounds.

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

(E)-4-(3,4-dimethoxyphenyl)-4-hydroxy-3-nitrosobut-3-en-2-one

InChI

InChI=1S/C12H13NO5/c1-7(14)11(13-16)12(15)8-4-5-9(17-2)10(6-8)18-3/h4-6,15H,1-3H3/b12-11+

InChI Key

DMEORQYAOFVUQE-VAWYXSNFSA-N

Isomeric SMILES

CC(=O)/C(=C(/C1=CC(=C(C=C1)OC)OC)\O)/N=O

Canonical SMILES

CC(=O)C(=C(C1=CC(=C(C=C1)OC)OC)O)N=O

Origin of Product

United States

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